Triethylphenylammonium iodide
Overview
Description
Triethylphenylammonium iodide is a quaternary ammonium salt with the chemical formula C12H20IN. It is a white to light yellow crystalline powder that is soluble in water and methanol. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Triethylphenylammonium iodide can be synthesized through the quaternization of triethylamine with iodobenzene. The reaction typically involves heating triethylamine and iodobenzene in an appropriate solvent, such as acetonitrile, under reflux conditions. The reaction proceeds as follows:
C6H5I+N(C2H5)3→C6H5N(C2H5)3+I−
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a high yield and purity of the final product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: This compound can participate in redox reactions, although it is more commonly involved in substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, cyanide ions, and alkoxide ions.
Oxidizing Agents: For oxidation reactions, reagents such as potassium permanganate or hydrogen peroxide may be used.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions would yield triethylphenylammonium hydroxide.
Scientific Research Applications
Triethylphenylammonium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between immiscible phases.
Biology: This compound can be used in studies involving ion transport and membrane permeability.
Industry: this compound is used in the production of polymers and other materials where phase-transfer catalysis is required.
Mechanism of Action
The mechanism of action of triethylphenylammonium iodide involves its role as a phase-transfer catalyst. It forms ion pairs with reactants, enhancing their solubility and reactivity in the organic phase. This facilitates the transfer of ions between the aqueous and organic phases, promoting the desired chemical reactions. The compound’s ability to form hydrogen bonds with water molecules on the surface of reactants also plays a crucial role in its catalytic activity .
Comparison with Similar Compounds
- Trimethylphenylammonium iodide
- Phenyltrimethylammonium iodide
- Dimethylammonium iodide
- Benzyltrimethylammonium bromide
Comparison: Triethylphenylammonium iodide is unique due to its triethyl groups, which provide different steric and electronic properties compared to similar compounds like trimethylphenylammonium iodide. These differences can influence the compound’s reactivity and solubility, making it suitable for specific applications where other quaternary ammonium salts may not be as effective .
Biological Activity
Triethylphenylammonium iodide, a quaternary ammonium compound, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.
1. Chemical Structure and Synthesis
This compound is characterized by the molecular formula and a molecular weight of 263.12 g/mol. Its structure consists of a phenyl group attached to a triethylammonium moiety, making it a member of the quaternary ammonium salts.
Synthesis Overview:
The synthesis typically involves the alkylation of triethylamine with methyl iodide, resulting in the formation of the quaternary ammonium salt. The reaction can be represented as follows:
2.1 Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of this compound against various pathogens. For instance, one study demonstrated that derivatives of triethylphenylammonium exhibited significant activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus cereus, comparable to standard antibiotics like norfloxacin .
Pathogen | Activity Level | Comparison |
---|---|---|
Staphylococcus aureus | High | Similar to norfloxacin |
Bacillus cereus | High | Similar to norfloxacin |
Methicillin-resistant S. aureus | Moderate to High | Comparable |
2.2 Cytotoxicity and Safety Profile
In evaluating the cytotoxicity of this compound, studies indicated low hemolytic activity against Chang Liver cells, suggesting a favorable safety profile for potential therapeutic applications . The antiaggregatory and anticoagulant properties further enhance its profile as a candidate for drug development.
The biological activity of this compound is attributed to its ability to interact with bacterial membranes, disrupting their integrity. This mechanism is common among quaternary ammonium compounds, which can alter membrane permeability and lead to cell lysis.
4.1 Antitumor Activity
A noteworthy study investigated the antitumor potential of N,N,N-trimethylammonium derivatives derived from this compound. These compounds showed promising results in targeting topoisomerase I, an enzyme critical for DNA replication in cancer cells . The derivatives were synthesized using a straightforward method involving DMSO as a solvent, yielding compounds with substantial cytotoxic effects on various cancer cell lines.
4.2 Phototoxicity Studies
Another area of research explored the phototoxic effects of this compound in DNA degradation studies. When exposed to UV light in saline solutions, significant strand breaks were observed in plasmid DNA, indicating potential risks associated with photochemical reactions involving this compound .
5. Conclusion
This compound exhibits a broad spectrum of biological activities, particularly in antimicrobial and anticancer domains. Its low cytotoxicity profile makes it an attractive candidate for further research and development in pharmacology. Continued exploration into its mechanisms of action and safety will be crucial for advancing its therapeutic applications.
Properties
IUPAC Name |
triethyl(phenyl)azanium;iodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N.HI/c1-4-13(5-2,6-3)12-10-8-7-9-11-12;/h7-11H,4-6H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSWXWGJYOIACA-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)C1=CC=CC=C1.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
310-24-7 (Parent) | |
Record name | Triethylphenylammonium iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001010191 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60883639 | |
Record name | Benzenaminium, N,N,N-triethyl-, iodide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60883639 | |
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Molecular Weight |
305.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1010-19-1 | |
Record name | Benzenaminium, N,N,N-triethyl-, iodide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1010-19-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Triethylphenylammonium iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001010191 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triethylphenylammonium iodide | |
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Record name | Benzenaminium, N,N,N-triethyl-, iodide (1:1) | |
Source | EPA Chemicals under the TSCA | |
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Record name | Benzenaminium, N,N,N-triethyl-, iodide (1:1) | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N,N-triethylanilinium iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.522 | |
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Record name | Triethylphenylammonium iodide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4F2JME3JH | |
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Retrosynthesis Analysis
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